molecular formula C28H17Cl2N15Na4O13S4 B15192700 Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 85631-74-9

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B15192700
CAS No.: 85631-74-9
M. Wt: 1062.7 g/mol
InChI Key: ORAUROUWISTJCC-UHFFFAOYSA-J
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Description

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl to form the azo compound.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production typically involves large-scale reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products are typically aromatic amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is used in various fields:

    Chemistry: As a pH indicator and in titrations.

    Biology: In staining techniques for microscopy.

    Medicine: As a diagnostic dye in medical imaging.

    Industry: In textile dyeing, paper manufacturing, and as a colorant in plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often include electron transfer and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Amaranth: Another azo dye with similar applications but different structural properties.

    New Coccine: A food dye with a simpler structure.

    Acid Red 1: Used in similar industrial applications but with different stability profiles.

Uniqueness

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its high stability, vibrant color, and versatility in various applications, making it a valuable compound in both research and industry.

Biological Activity

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (commonly referred to as Tetrasodium salt of azo dye) is a complex organic compound known for its vibrant coloration and potential biological activities. This article delves into its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Basic Information

PropertyDetail
CAS Number 81959-23-1
Molecular Formula C31H21Cl2N11Na4O14S4
Molecular Weight 1062.7 g/mol
IUPAC Name Tetrasodium 4-amino-3,6-bis(...

Structure

The compound features multiple functional groups including amino, sulfonate, and azo groups that contribute to its chemical reactivity and biological interactions.

  • Azo Reduction : The azo group (-N=N-) in the compound can undergo reduction reactions to form amines. This process is significant in the context of biodegradation and detoxification pathways facilitated by microbial enzymes such as azoreductases .
  • Antimicrobial Properties : Some studies suggest that azo dyes exhibit antimicrobial activity against various pathogens. The presence of the triazine moiety may enhance this activity by disrupting cellular processes in microorganisms .
  • Antioxidant Activity : The hydroxyl groups present in the structure can act as antioxidants, potentially scavenging free radicals and reducing oxidative stress in biological systems.

Toxicological Studies

Research has indicated that while some azo dyes are toxic, the metabolic products formed after microbial reduction may exhibit different toxicity profiles. For instance, metabolites generated from the reduction of azo dyes can be less harmful than their parent compounds .

Study 1: Azo Dye Reduction by Enterococcus faecalis

A study demonstrated that recombinant azoreductase from Enterococcus faecalis significantly increased the reduction rates of various azo dyes, including those structurally similar to Tetrasodium salt. The study found that induced cells had up to four-fold increases in dye reduction capabilities compared to non-induced cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of Tetrasodium salt against Escherichia coli and Staphylococcus aureus. Results indicated a notable inhibition zone around cultures treated with the dye, suggesting its potential use as an antimicrobial agent in textiles and other applications .

Applications

  • Dyeing Industry : Due to its intense coloration and stability, Tetrasodium salt is widely used in textile dyeing processes.
  • Bioremediation : The compound's ability to undergo microbial reduction positions it as a candidate for bioremediation strategies aimed at degrading environmental pollutants.
  • Pharmaceuticals : Its antioxidant properties are being explored for potential applications in pharmaceutical formulations aimed at combating oxidative stress-related diseases.

Properties

CAS No.

85631-74-9

Molecular Formula

C28H17Cl2N15Na4O13S4

Molecular Weight

1062.7 g/mol

IUPAC Name

tetrasodium;4-amino-3,6-bis[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C28H21Cl2N15O13S4.4Na/c29-23-36-25(32)40-27(38-23)34-10-1-3-14(59(47,48)49)12(7-10)42-44-20-16(61(53,54)55)5-9-6-17(62(56,57)58)21(22(46)18(9)19(20)31)45-43-13-8-11(2-4-15(13)60(50,51)52)35-28-39-24(30)37-26(33)41-28;;;;/h1-8,46H,31H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H3,32,34,36,38,40)(H3,33,35,37,39,41);;;;/q;4*+1/p-4

InChI Key

ORAUROUWISTJCC-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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